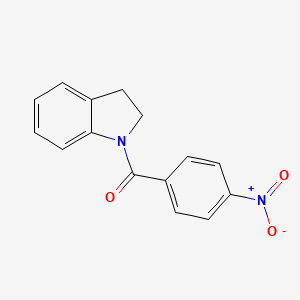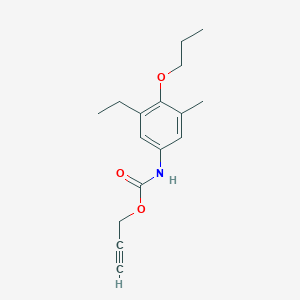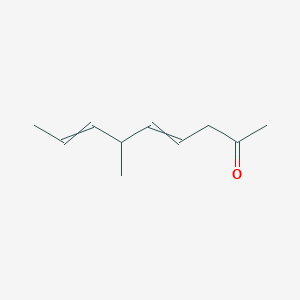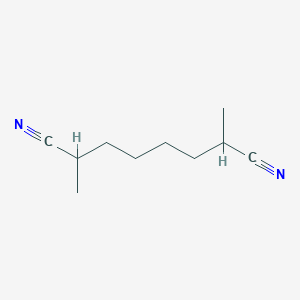
2,7-Dimethyloctanedinitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyloctanedinitrile is an organic compound with the molecular formula C10H16N2 It is a dinitrile, meaning it contains two nitrile groups (-C≡N) attached to a hydrocarbon chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dimethyloctanedinitrile typically involves the reaction of 2,7-dimethyloctane with a nitrile-forming reagent. One common method is the dehydration of the corresponding diamide using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the nitrile groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications.
化学反応の分析
Types of Reactions: 2,7-Dimethyloctanedinitrile undergoes various chemical reactions, including:
Oxidation: The nitrile groups can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile groups can yield primary amines.
Substitution: The nitrile groups can participate in nucleophilic substitution reactions, forming a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a metal catalyst (e.g., palladium on carbon) are common methods.
Substitution: Nucleophiles such as amines or alcohols can react with the nitrile groups under mild conditions.
Major Products:
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2,7-Dimethyloctanedinitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Research into its potential as a precursor for drug development is ongoing.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 2,7-Dimethyloctanedinitrile depends on the specific chemical reactions it undergoes. In reduction reactions, the nitrile groups are converted to primary amines through the transfer of hydrogen atoms. In oxidation reactions, the nitrile groups are transformed into amides or carboxylic acids through the addition of oxygen atoms. The molecular targets and pathways involved vary depending on the specific reaction and conditions used.
類似化合物との比較
2,6-Dimethyloctanedinitrile: Similar structure but with nitrile groups at different positions.
2,7-Dimethylnonanedinitrile: Similar structure but with an additional carbon atom in the hydrocarbon chain.
2,7-Dimethylheptanedinitrile: Similar structure but with one less carbon atom in the hydrocarbon chain.
Uniqueness: 2,7-Dimethyloctanedinitrile is unique due to its specific arrangement of nitrile groups and the length of its hydrocarbon chain. This specific structure imparts distinct chemical properties and reactivity, making it valuable for certain applications where other similar compounds may not be as effective.
特性
CAS番号 |
88691-90-1 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC名 |
2,7-dimethyloctanedinitrile |
InChI |
InChI=1S/C10H16N2/c1-9(7-11)5-3-4-6-10(2)8-12/h9-10H,3-6H2,1-2H3 |
InChIキー |
RKRRPWLLULFKMZ-UHFFFAOYSA-N |
正規SMILES |
CC(CCCCC(C)C#N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



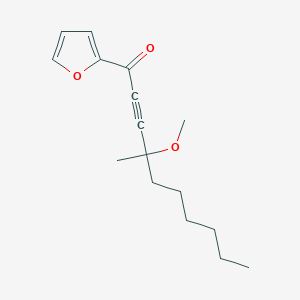
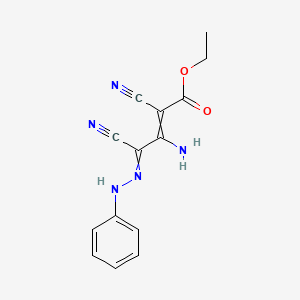

![Pentyl 4-{(E)-[([1,1'-biphenyl]-4-yl)methylidene]amino}benzoate](/img/structure/B14402184.png)
![2-[2-(Benzyloxy)ethyl]-2-methylpropane-1,3-diol](/img/structure/B14402189.png)
![(NE)-N-chromeno[3,2-b]quinoxalin-12-ylidenehydroxylamine](/img/structure/B14402201.png)
![4-[(Z)-(3,4-Dimethoxyphenyl)-NNO-azoxy]-1,2-dimethoxybenzene](/img/structure/B14402205.png)

